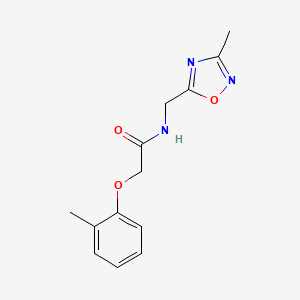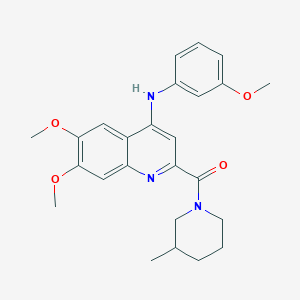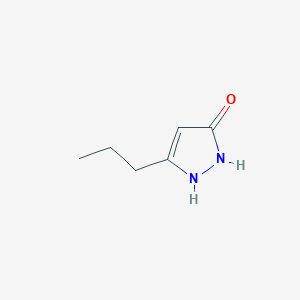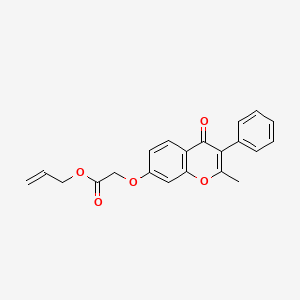
3-(Chloromethyl)-4-iodo-1-methylpyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(Chloromethyl)-4-iodo-1-methylpyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The chloromethyl group is a functional group that has the chemical formula -CH2-Cl . It is derived from the methyl group (which has the formula -CH3) by replacing one hydrogen atom with a chlorine atom .
Molecular Structure Analysis
The molecular structure of “this compound” would likely involve a pyrazole ring with a chloromethyl group attached at the 3-position and an iodine atom at the 4-position. The 1-position of the pyrazole ring would be substituted with a methyl group .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity 3-(Chloromethyl)-4-iodo-1-methylpyrazole serves as a versatile building block in synthetic chemistry, contributing to the development of complex molecules and materials. For instance, this compound has been used in the synthesis of pyrazolyl Pd(II) complexes, which displayed significant antimycobacterial activity, showcasing its potential in the development of new antituberculosis drugs. The coordination geometry around Pd(II) in these complexes is nearly square-planar, indicating its utility in creating specific molecular architectures for biological activity (Silva et al., 2015).
Corrosion Inhibition Compounds related to this compound have been studied for their inhibitory effect on corrosion, particularly in acidic media. Research on bipyrazole compounds has shown that they are efficient inhibitors for the corrosion of pure iron, with inhibition efficiency increasing with the concentration of the inhibitor. This property is vital for industrial applications where metal corrosion can be a significant issue (Chetouani et al., 2005).
Material Science and Engineering The compound's derivatives have been explored for their potential in material science, particularly in creating new metal-organic frameworks (MOFs) with unique properties. Such compounds can form supramolecular isomers with distinct porous properties when reacted with metals like Ag(I) or Cu(I), leading to materials that can be used for gas storage, separation, or catalysis. The flexibility of these frameworks and their guest-accessible unsaturated metal clusters highlight the compound's utility in designing functional materials (Zhang & Kitagawa, 2008).
Anticancer Research Additionally, halopyrazole derivatives synthesized from related compounds have shown promising antibacterial and antifungal activities, suggesting their potential in developing new antimicrobial agents. Such research paves the way for the compound's use in medicinal chemistry, particularly in creating drugs with specific biological targets (Siddiqui et al., 2013).
Eigenschaften
IUPAC Name |
3-(chloromethyl)-4-iodo-1-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClIN2/c1-9-3-4(7)5(2-6)8-9/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRHEIAKZPHGSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)CCl)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClIN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-ethylphenyl)[7-fluoro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2701371.png)
![8-Cinnamoyl-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2701372.png)
![methyl 5H,6H,8H-imidazo[2,1-c][1,4]oxazine-2-carboxylate](/img/structure/B2701373.png)
![3-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2701374.png)
![5-((2-chloro-6-fluorobenzyl)thio)-1-ethyl-6-(4-fluorobenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2701375.png)


![tert-butyl (2R,5S)-2-(hydroxymethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B2701383.png)
![8-(2,4-Dimethoxyphenyl)-1-methyl-3-(2-phenylethyl)-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/no-structure.png)

![6-acetyl-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2701386.png)


